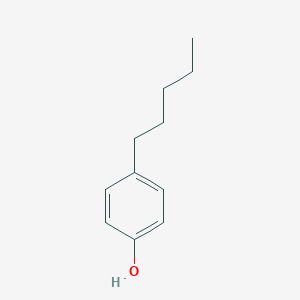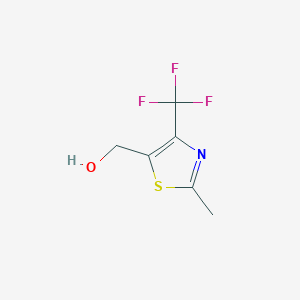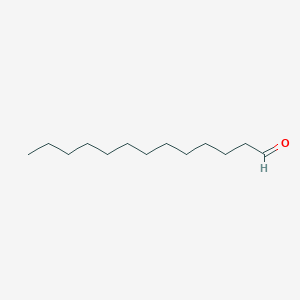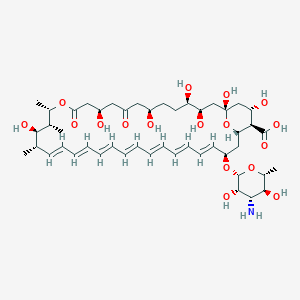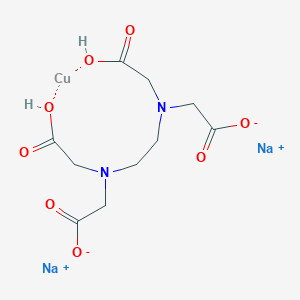
エチレンジアミン四酢酸銅(II)二ナトリウム
概要
説明
銅ジナトリウムエチレンジアミン四酢酸塩、一般に銅ジナトリウムEDTAとして知られているのは、そのキレート特性によりさまざまな分野で広く使用されている配位化合物です。これは、水に非常に溶けやすい青い結晶性の固体です。 この化合物は、銅イオンとエチレンジアミン四酢酸(EDTA)およびジナトリウムイオンの錯形成によって生成され、安定で水溶性な錯体を形成します .
製造方法
合成経路と反応条件
銅ジナトリウムEDTAは、水溶液中の硫酸銅とジナトリウムEDTAの反応によって合成することができます。この反応は、通常、ジナトリウムEDTAを水に溶解し、次に撹拌しながらゆっくりと硫酸銅溶液を加えることから始まります。次に、混合物を加熱して反応を促進し、銅ジナトリウムEDTAを生成します。この反応は、次のように表すことができます。
CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4
工業生産方法
工業規模では、銅ジナトリウムEDTAの生産は、反応器内で硫酸銅とジナトリウムEDTAを大規模に混合することによって行われます。このプロセスは、反応を完全に完了させ、高い収率を得るように最適化されています。 生成された溶液は、次に濾過、濃縮、および結晶化されて純粋な化合物を得ます {_svg_2}.
科学的研究の応用
Copper disodium EDTA has a wide range of applications in scientific research:
作用機序
銅ジナトリウムEDTAは、キレートによってその効果を発揮し、金属イオンと結合して安定で水溶性の錯体を形成します。キレート化プロセスには、EDTAの窒素原子と酸素原子が金属イオンと配位することが含まれ、金属イオンを効果的に隔離し、不要な反応への参加を防ぎます。 このメカニズムは、キレート療法や金属イオン分析などの用途に特に役立ちます {_svg_3} .
類似化合物の比較
類似化合物
ジナトリウムEDTA: 銅ジナトリウムEDTAに似ていますが、銅イオンはありません。さまざまな用途でキレート剤として広く使用されています。
カルシウムジナトリウムEDTA: 食品保存剤として、および医学におけるキレート剤として使用されます。
鉄ジナトリウムEDTA: 農業において、植物の鉄欠乏を修正するために使用されます。
独自性
銅ジナトリウムEDTAは、銅イオンと安定な錯体を形成する特定の能力により、銅のキレート化を必要とする用途に特に役立ちます。 その安定性と水への溶解性も、他のキレート剤よりも有利です .
Safety and Hazards
Copper disodium ethylenediaminetetraacetate can be harmful if inhaled and may cause damage to organs (Respiratory Tract) through prolonged or repeated exposure if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
生化学分析
Biochemical Properties
Copper disodium ethylenediaminetetraacetate plays a crucial role in biochemical reactions. It is known to inhibit a range of metallopeptidases, where the method of inhibition occurs via the chelation of the metal ion required for catalytic activity . This compound interacts with enzymes, proteins, and other biomolecules, altering their function and potentially influencing biochemical pathways .
Cellular Effects
The effects of Copper disodium ethylenediaminetetraacetate on cells are multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to prevent the joining of cadherins between cells, thereby preventing clumping of cells grown in liquid suspension or detaching adherent cells for passaging .
Molecular Mechanism
The molecular mechanism of Copper disodium ethylenediaminetetraacetate involves its ability to bind to metal ions, such as Cu(I) and Cu(II), acting as a hexadentate ligand . This chelation process inhibits the metal ion’s catalytic activity, affecting various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Copper disodium ethylenediaminetetraacetate can change over time. For instance, an excess of this compound leads to an increase in the fraction of free dissociated ligand, which competes for electrostatic attraction on protonated amine groups, leading to a decrease in sorption capacity in the column .
Dosage Effects in Animal Models
In animal models, the effects of Copper disodium ethylenediaminetetraacetate can vary with different dosages. For instance, a study on calves found that a dose of 0.9 mg/kg BW of Copper disodium ethylenediaminetetraacetate was potentially hepatotoxic .
Metabolic Pathways
Copper disodium ethylenediaminetetraacetate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it has been linked to the lipoic acid pathway, a critical mediator of cuproptosis, a form of regulated cell death driven by copper accumulation .
Transport and Distribution
Copper disodium ethylenediaminetetraacetate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of Copper disodium ethylenediaminetetraacetate can affect its activity or function. It has been found that the highest proportion of Copper disodium ethylenediaminetetraacetate is stored in cell walls and vacuoles . This localization can influence the compound’s impact on cellular processes and functions .
準備方法
Synthetic Routes and Reaction Conditions
Copper disodium EDTA can be synthesized through the reaction of copper sulfate with disodium EDTA in an aqueous solution. The reaction typically involves dissolving disodium EDTA in water and then adding copper sulfate solution slowly while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of Copper disodium EDTA. The reaction can be represented as follows:
CuSO4+Na2EDTA→Cu(EDTA)2−+Na2SO4
Industrial Production Methods
In industrial settings, the production of Copper disodium EDTA involves large-scale mixing of copper sulfate and disodium EDTA in reactors. The process is optimized to ensure complete reaction and high yield. The resulting solution is then filtered, concentrated, and crystallized to obtain the pure compound .
化学反応の分析
反応の種類
銅ジナトリウムEDTAは、そのキレート特性により、主に錯形成反応を起こします。それは、カルシウム、マグネシウム、鉄を含むさまざまな金属イオンと安定な錯体を形成します。この化合物は、通常の条件下では酸化または還元反応を起こしにくい。
一般的な試薬と条件
銅ジナトリウムEDTAを含む反応で使用される最も一般的な試薬は、塩化カルシウム、硫酸マグネシウム、塩化鉄などの金属塩です。反応は、通常、中性からわずかにアルカリ性のpHレベルの水溶液中で起こります。
生成される主な生成物
銅ジナトリウムEDTAを含む反応から生成される主な生成物は、対応する金属EDTA錯体です。たとえば、塩化カルシウムと反応させると、生成物はカルシウムジナトリウムEDTAになります。
CaCl2+Cu(EDTA)2−→Ca(EDTA)2−+CuCl2
科学研究における用途
銅ジナトリウムEDTAは、科学研究において幅広い用途を持っています。
類似化合物との比較
Similar Compounds
Disodium EDTA: Similar to Copper disodium EDTA but without the copper ion. It is widely used as a chelating agent in various applications.
Calcium disodium EDTA: Used in food preservation and as a chelating agent in medicine.
Iron disodium EDTA: Used in agriculture to correct iron deficiencies in plants.
Uniqueness
Copper disodium EDTA is unique due to its specific ability to form stable complexes with copper ions, making it particularly useful in applications requiring copper chelation. Its stability and solubility in water also make it advantageous over other chelating agents .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper disodium ethylenediaminetetraacetate involves the complexation of copper with ethylenediaminetetraacetic acid (EDTA) followed by the addition of sodium hydroxide to form the disodium salt of the complex.", "Starting Materials": [ "Copper(II) sulfate pentahydrate", "Ethylenediaminetetraacetic acid (EDTA)", "Sodium hydroxide", "Distilled water" ], "Reaction": [ "Dissolve 10g of Copper(II) sulfate pentahydrate in 100mL of distilled water.", "Add 20g of EDTA to the solution and stir until dissolved.", "Adjust the pH of the solution to 7-8 by slowly adding 10g of sodium hydroxide while stirring.", "Heat the solution to 80-90°C and stir for 1 hour.", "Allow the solution to cool to room temperature and filter the precipitate.", "Wash the precipitate with distilled water and dry in an oven at 100°C.", "The resulting product is Copper disodium ethylenediaminetetraacetate." ] } | |
CAS番号 |
14025-15-1 |
分子式 |
C10H12CuN2NaO8- |
分子量 |
374.75 g/mol |
IUPAC名 |
copper;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C10H16N2O8.Cu.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+2;+1/p-4 |
InChIキー |
YZIVQZRVXMXRJY-UHFFFAOYSA-J |
SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Cu+2] |
正規SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Cu+2] |
物理的記述 |
Blue odorless powder; [Akzo Nobel MSDS] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential risks associated with parenteral administration of Copper Disodium Edetate in calves?
A: Research indicates that Copper Disodium Edetate, even at recommended doses, can cause severe toxicity in calves. [, , ] Symptoms such as hyperexcitability, hypermetria, hindlimb weakness, head pressing, depression, and opisthotonos have been observed within 6 to 24 hours post-injection. [] These symptoms often precede death by 1 to 2 days. [] Necropsy and histopathological examinations revealed massive liver necrosis in affected calves. [] High blood concentrations of liver enzymes in surviving calves suggest liver damage. [] Furthermore, elevated blood iron levels in deceased calves indicate a potential interaction between copper and iron. []
Q2: How does Copper Disodium Edetate compare to Copper Glycinate in terms of toxicity when administered parenterally to cattle?
A: A study comparing Copper Disodium Edetate and Copper Glycinate in cows showed significant differences in toxicity. [] While Copper Disodium Edetate injections resulted in mortalities, no losses occurred with Copper Glycinate. [] This difference in toxicity could be related to the observed difference in peak plasma copper levels, with Copper Disodium Edetate resulting in significantly higher levels than Copper Glycinate. []
Q3: What happens to Copper Disodium Edetate after it is administered intravenously in humans?
A: Following intravenous administration, Copper Disodium Edetate exhibits specific distribution and excretion patterns within the body. [] Within two hours, the compound concentrates in metastatic tumors at levels about nine times higher than in healthy brain tissue. [] Similarly, rapidly growing gliomas exhibit concentrations about five times higher than normal brain tissue. [] While muscle tissue shows a steady increase in copper concentration over time, the levels in tumor and healthy brain tissue decline. [] Approximately 5% of the injected dose is excreted through urine, while the remaining portion mostly undergoes radioactive decay before excretion. []
Q4: What are the radiation exposure considerations associated with using Copper-64 in diagnostic scans?
A: A diagnostic scan using Copper-64 results in a whole-body radiation dose of 0.33 rad. [] This dosage is relatively low, equivalent to the weekly permissible dose for individuals consistently exposed to radiation. [] Therefore, repeating this diagnostic procedure multiple times is considered safe. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



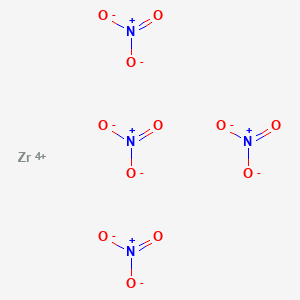
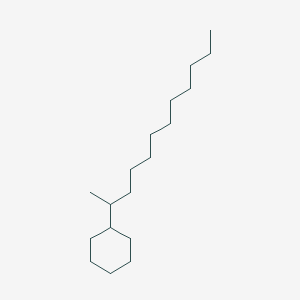
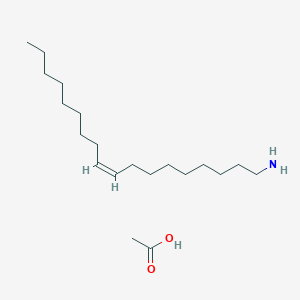

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B79269.png)
